Ethyl 3-cyanopyrrolidine-3-carboxylate
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Overview
Description
Ethyl 3-cyanopyrrolidine-3-carboxylate is an organic compound with the molecular formula C8H12N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyanopyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-aminopyrrolidine-3-carboxylate with cyanogen bromide in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyanopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under mild conditions with a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-cyanopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic areas, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of ethyl 3-cyanopyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrile group can interact with active sites, while the pyrrolidine ring provides structural stability and specificity.
Comparison with Similar Compounds
Ethyl 3-cyanopyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives:
Ethyl 3-aminopyrrolidine-3-carboxylate: Similar structure but with an amino group instead of a nitrile group, leading to different reactivity and applications.
Ethyl 3-hydroxypyrrolidine-3-carboxylate:
Ethyl 3-bromopyrrolidine-3-carboxylate: The presence of a bromine atom introduces different reactivity patterns, particularly in substitution reactions.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the pyrrolidine scaffold in chemical research and industry.
Properties
IUPAC Name |
ethyl 3-cyanopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-7(11)8(5-9)3-4-10-6-8/h10H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUMPVFWTOKLKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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